molecular formula C24H20N4O B607154 DMH-1 CAS No. 1206711-16-1

DMH-1

Cat. No.: B607154
CAS No.: 1206711-16-1
M. Wt: 380.4 g/mol
InChI Key: JMIFGARJSWXZSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DMH-1 is synthesized through a multi-step process involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the quinoline moiety. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DMH-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the this compound molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

DMH-1 has a wide range of scientific research applications:

Mechanism of Action

DMH-1 exerts its effects by selectively inhibiting the BMP type-I receptor activin receptor-like kinase 2 (ALK2). This inhibition blocks BMP4-induced phosphorylation of Smads 1, 5, and 8, which are key signaling molecules in the BMP pathway. By preventing the activation of these Smads, this compound disrupts downstream signaling events that are critical for cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

DMH-1 is often compared with other BMP inhibitors such as dorsomorphin and LDN-193189. While all three compounds inhibit BMP signaling, this compound exhibits greater selectivity for ALK2 over other BMP receptors. This selectivity reduces off-target effects and enhances its utility in research and therapeutic applications .

List of Similar Compounds

Biological Activity

DMH-1 (Dorsomorphin Homolog 1) is a selective small molecule inhibitor of bone morphogenic protein (BMP) type I receptors, particularly activin receptor-like kinase 2 (ALK2). Its biological activity primarily revolves around its role in inhibiting BMP signaling pathways, which are crucial in various cellular processes including proliferation, migration, and differentiation. This article delves into the detailed biological activities of this compound, supported by data tables and relevant case studies.

This compound exhibits a potent inhibitory effect on BMP signaling by selectively targeting ALK2. The compound has an IC50 value of approximately 108 nM in vitro, with enhanced selectivity for ALK2 over ALK1 and ALK3 (6-fold and 19-fold, respectively) . Importantly, this compound does not significantly inhibit other receptors such as AMPK, ALK5, KDR (VEGFR-2), or PDGFRβ .

The inhibition of BMP signaling leads to the suppression of Smad 1/5/8 phosphorylation, which is critical for the transcriptional regulation of target genes involved in cell growth and differentiation .

1. Cancer Cell Proliferation and Migration

This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies have shown that this compound treatment reduces cell proliferation and promotes apoptosis in NSCLC cell lines such as A549. For instance:

  • Cell Proliferation : A549 cells treated with 5 µM this compound exhibited a 10% reduction in growth after 48 hours .
  • Cell Death : The same concentration significantly increased the percentage of dead cells after 72 hours compared to controls .

In vivo studies using xenograft models further corroborate these findings, where this compound treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment .

2. Neurogenesis Promotion

This compound also plays a role in promoting neurogenesis from human induced pluripotent stem cells (iPSCs). When used in conjunction with SB431542, this compound enhances the expression of neural markers such as SOX1 and PAX6 during neural induction. Notably, the expression levels of SOX1 were significantly higher when compared to control treatments using Noggin .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity In Vitro Effect In Vivo Effect
Cell Proliferation Reduced by ~10% at 5 µMTumor volume reduced by ~50%
Cell Death Increased percentage of dead cellsNot directly measured
Neurogenesis Enhanced SOX1 expressionNot applicable
Selectivity for ALK Receptors ALK2: IC50 = 108 nMN/A

Case Study: Lung Cancer Treatment

A study conducted on NSCLC cell lines demonstrated that this compound effectively reduced cell migration and invasion. Specifically, the use of this compound resulted in a marked decrease in the expression of genes associated with metastasis (Id1, Id2, Id3) and significantly inhibited tumor growth in xenograft models .

Case Study: Neurogenesis from iPSCs

Another investigation focused on the effects of this compound on human iPSCs revealed that it could promote neurogenesis when combined with other factors. The study highlighted that while this compound induced SOX1 expression comparably to Noggin at higher concentrations, it also exhibited cytotoxic effects at elevated doses .

Properties

IUPAC Name

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFGARJSWXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679195
Record name 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206711-16-1
Record name 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMH1
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